molecular formula C13H16N2O B177637 4-(Piperidin-4-ylmethoxy)-benzonitrile CAS No. 176967-62-7

4-(Piperidin-4-ylmethoxy)-benzonitrile

Cat. No.: B177637
CAS No.: 176967-62-7
M. Wt: 216.28 g/mol
InChI Key: JVEKHERZQAFTTI-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylmethoxy)-benzonitrile is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(piperidin-4-ylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)16-10-12-5-7-15-8-6-12/h1-4,12,15H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEKHERZQAFTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Piperidine Based Scaffolds in Drug Discovery

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in approved pharmaceuticals. researchgate.netnih.gov Its prevalence stems from a combination of favorable properties that make it an ideal scaffold for drug design. researchgate.netthieme-connect.com

Piperidine derivatives are integral to over 70 commercially available drugs, including several blockbuster medications. researchgate.net Their widespread use can be attributed to several key factors:

Modulation of Physicochemical Properties: The inclusion of a piperidine scaffold can significantly influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical for drug efficacy. thieme-connect.comthieme-connect.com

Enhancement of Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for specific biological targets. thieme-connect.comthieme-connect.com

Improved Pharmacokinetic Profiles: Piperidine-containing compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comthieme-connect.com

Versatile Biological Activity: The piperidine framework is found in a broad spectrum of therapeutic agents, including those targeting the central nervous system, as well as anti-cancer, antihistamine, and anticoagulant drugs. researchgate.netijnrd.org

The introduction of chiral centers within the piperidine ring further expands its utility, allowing for the development of stereospecific drugs with improved potency and reduced off-target effects. thieme-connect.comthieme-connect.com

The Functional Importance of Benzonitrile Moieties in Bioactive Chemical Entities

The benzonitrile (B105546) group, consisting of a benzene (B151609) ring substituted with a nitrile (-C≡N) function, is another crucial component in the design of bioactive molecules. This moiety is not merely a passive structural element; it actively participates in molecular interactions that can define a compound's pharmacological profile.

The nitrile group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, which are critical for binding to biological targets. nih.gov Furthermore, the benzonitrile unit can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's electronic and steric properties.

A Foundational Intermediate: the Role of 4 Piperidin 4 Ylmethoxy Benzonitrile

Established Synthetic Routes to this compound Hydrochloride

The preparation of this compound hydrochloride is a multi-step process that typically involves the formation of an ether linkage between a piperidine derivative and a benzonitrile core, followed by deprotection and salt formation.

Benzyl (B1604629) Ether Formation via Nucleophilic Substitution from Piperidine-4-ylmethanols

A primary strategy for the synthesis of this compound involves a Williamson ether synthesis. This classic and versatile method relies on the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In this specific synthesis, the alkoxide is generated from 4-hydroxybenzonitrile (B152051), and the electrophile is a derivative of piperidine-4-ylmethanol.

The reaction typically proceeds by first deprotonating 4-hydroxybenzonitrile with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide. This is then reacted with a piperidine-4-ylmethanol derivative where the hydroxyl group has been converted into a good leaving group, such as a tosylate, mesylate, or a halide.

A plausible synthetic sequence is outlined below:

Step 1: Activation of the Piperidine-4-ylmethanol The hydroxyl group of N-Boc-4-piperidinemethanol is converted to a better leaving group, for instance, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) to form the corresponding mesylate.

Step 2: Williamson Ether Synthesis The activated piperidine derivative is then reacted with 4-hydroxybenzonitrile in the presence of a base to form the protected ether.

Step 3: Deprotection and Salt Formation The final steps involve the removal of the N-Boc protecting group under acidic conditions, typically with hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol. This step simultaneously forms the desired hydrochloride salt.

A representative reaction scheme is as follows:

Application of N-Boc Protection in Piperidine Derivatives Synthesis

The use of the tert-butoxycarbonyl (Boc) group is a cornerstone in the synthesis of piperidine derivatives. sigmaaldrich.com The Boc group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in unwanted side reactions.

The introduction of the Boc group is typically achieved by reacting the parent piperidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. This protection strategy offers several advantages:

Increased Solubility: The Boc group often enhances the solubility of piperidine intermediates in organic solvents, facilitating reaction and purification processes.

Reaction Specificity: It ensures that nucleophilic attack or other reactions occur at the desired position on the piperidine ring or its substituents, rather than at the nitrogen atom.

Facile Removal: The Boc group can be readily removed under acidic conditions that are often compatible with other functional groups in the molecule, making it an ideal protecting group for multi-step syntheses. gordon.edu

In the synthesis of this compound, the N-Boc protecting group is crucial for directing the ether formation to the desired hydroxyl group of piperidine-4-ylmethanol and is subsequently removed in the final step to yield the target primary amine salt.

Strategies for Constructing Related Piperidinyl-Methoxy-Benzonitrile Structures

The synthetic principles outlined above can be adapted to construct a variety of related piperidinyl-methoxy-benzonitrile structures. By varying the starting materials, a diverse library of compounds can be accessed.

For instance, utilizing different substituted piperidine-4-ylmethanols allows for the introduction of various substituents on the piperidine ring. Similarly, employing different hydroxynitrile isomers or substituted hydroxynitriles as the phenolic component enables modification of the benzonitrile portion of the molecule.

An example of a related synthesis is the preparation of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. chemicalbook.comnih.gov In this case, a 3-hydroxy-4-methoxybenzoic acid derivative is coupled with a piperidine alcohol under Mitsunobu conditions or via a standard displacement reaction. chemicalbook.com This highlights the adaptability of nucleophilic substitution reactions in forming the core ether linkage.

Starting Material 1 (Piperidine)Starting Material 2 (Benzonitrile)Potential Product
N-Boc-3-piperidinemethanol4-hydroxybenzonitrile4-(Piperidin-3-ylmethoxy)-benzonitrile
N-Boc-4-(hydroxymethyl)-4-methylpiperidine4-hydroxybenzonitrile4-((4-Methylpiperidin-4-yl)methoxy)benzonitrile
N-Boc-4-piperidinemethanol3-hydroxybenzonitrile3-(Piperidin-4-ylmethoxy)-benzonitrile
N-Boc-4-piperidinemethanol2-hydroxybenzonitrile (B42573)2-(Piperidin-4-ylmethoxy)-benzonitrile

Considerations for Positional Isomers (e.g., 2- and 3-substituted benzonitriles)

The synthesis of positional isomers, such as 2-(piperidin-4-ylmethoxy)-benzonitrile and 3-(piperidin-4-ylmethoxy)-benzonitrile, follows the same fundamental synthetic logic. The key difference lies in the choice of the starting benzonitrile isomer.

The synthesis would involve the reaction of N-Boc-4-piperidinemethanol (or its activated form) with either 2-hydroxybenzonitrile or 3-hydroxybenzonitrile, followed by deprotection.

IsomerStarting BenzonitrileKey Synthetic Consideration
2-(Piperidin-4-ylmethoxy)-benzonitrile2-HydroxybenzonitrilePotential for steric hindrance from the ortho-cyano group.
3-(Piperidin-4-ylmethoxy)-benzonitrile3-HydroxybenzonitrileGenerally straightforward synthesis following the established route.

Analogues and Derivatives Incorporating the this compound Core

The inherent versatility of the this compound core has spurred the synthesis and evaluation of a diverse array of analogues. These derivatives often explore modifications at several key positions, including the piperidine nitrogen, the benzonitrile ring, and the linker, to fine-tune the physicochemical and pharmacological properties of the resulting compounds.

A notable example can be found in the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT). Researchers have synthesized a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which bear a strong resemblance to the core structure. nih.govnih.gov In these analogues, the position of the piperidinyl-oxy group on the benzamide (B126) ring was found to be crucial for activity. Structure-activity relationship (SAR) studies revealed that moving the N-methylpiperidine from the 4-position to the 3-position on the benzamide was tolerated, though it resulted in a less active compound. nih.gov Furthermore, substitution on the piperidine nitrogen with different alkyl groups also significantly impacted inhibitory potency. nih.gov

Another area of exploration involves the bioisosteric replacement of the ether linkage or modifications of the terminal nitrile group. For instance, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to other functional groups like tetrazoles, to modulate receptor interactions and pharmacokinetic profiles.

The following table summarizes key analogues and derivatives, highlighting the structural modifications and their reported biological significance.

Compound/Derivative ClassStructural ModificationBiological Target/ActivityReference
4-Methoxy-3-(piperidin-4-yl)oxy benzamidesSubstitution on the benzamide and piperidine nitrogenCholine Transporter (CHT) Inhibitors nih.govnih.gov
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrileReplacement of the ether linkage with a direct N-C bondIntermediate for anticancer and antimalarial agents nih.gov
3-Amino-1,2,5-oxadiazole derivativesPhenyl ring of the benzonitrile replaced by a substituted phenyl-oxadiazoleAntiplasmodial (Antimalarial) mdpi.com

Application of Piperidine-Benzonitrile Linkages in Scaffold Design

The strategic combination of a piperidine ring and a benzonitrile moiety, connected by a flexible linker like the methoxy group, offers a powerful tool for scaffold design in medicinal chemistry. This linkage allows for the precise positioning of key pharmacophoric features in three-dimensional space, facilitating optimal interactions with biological targets.

The piperidine ring, with its non-planar, chair-like conformation, can be substituted to introduce various functional groups that can engage in hydrogen bonding, hydrophobic, or electrostatic interactions. The benzonitrile group, on the other hand, provides a rigid anchor and a potential hydrogen bond acceptor through the nitrogen atom of the nitrile. The ether linkage offers rotational flexibility, allowing the piperidine and benzonitrile moieties to adopt different relative orientations, which can be crucial for binding to the target protein.

Comparison with Benzoylpiperidine Fragment as a Bioisostere

The this compound scaffold can be considered a bioisostere of the well-established benzoylpiperidine fragment, which is recognized as a privileged structure in its own right. Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties.

The key difference between the two scaffolds lies in the nature of the linker between the piperidine and the phenyl ring. In the benzoylpiperidine fragment, this is a carbonyl group (ketone), whereas in the this compound scaffold, it is a methylene (B1212753) ether. This seemingly subtle change can have profound effects on the molecule's properties.

Key Points of Comparison:

Flexibility: The ether linkage in the 4-(piperidin-4-ylmethoxy) scaffold is more flexible than the relatively rigid ketone linkage in the benzoylpiperidine fragment. This increased conformational freedom can allow for better adaptation to the binding site of a target protein.

Hydrogen Bonding: The carbonyl group of the benzoylpiperidine is a strong hydrogen bond acceptor. The ether oxygen in the 4-(piperidin-4-ylmethoxy) scaffold is also a hydrogen bond acceptor, albeit generally weaker. This difference can be exploited to achieve selectivity for different biological targets.

Metabolic Stability: Ketones can be susceptible to metabolic reduction to the corresponding alcohol. The ether linkage is generally more metabolically stable, which can lead to improved pharmacokinetic profiles, such as a longer half-life.

Electronic Properties: The electron-withdrawing nature of the carbonyl group in the benzoylpiperidine influences the electronics of the adjacent phenyl ring differently than the electron-donating ether oxygen in the 4-(piperidin-4-ylmethoxy) scaffold.

The choice between these two bioisosteric scaffolds allows medicinal chemists to fine-tune the properties of a lead compound to overcome challenges such as poor metabolic stability or to explore different binding modes within a target protein.

Rational Design and Lead Optimization Utilizing this Structural Motif

The this compound scaffold is an attractive starting point for rational drug design and lead optimization campaigns. Its modular nature allows for systematic modifications to explore the chemical space around a lead compound and to improve its drug-like properties.

Rational Design:

In the initial phases of drug discovery, the this compound scaffold can be used to assemble fragment libraries for screening against a variety of biological targets. The piperidine and benzonitrile moieties can be derivatized with a wide range of substituents to create a diverse collection of molecules with varied steric and electronic properties. Computational methods, such as molecular docking, can be employed to predict the binding of these virtual compounds to a target protein, guiding the selection of candidates for synthesis and biological testing.

Lead Optimization:

Once a hit compound containing the this compound core is identified, a lead optimization program can be initiated to enhance its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Key strategies for lead optimization include:

Structure-Activity Relationship (SAR) Studies: As demonstrated in the development of CHT inhibitors, systematic modification of different parts of the scaffold can reveal which structural features are critical for biological activity. nih.govnih.gov For example, exploring different substituents on the piperidine nitrogen can modulate binding affinity and selectivity.

Improving Physicochemical Properties: The lipophilicity and solubility of a compound can be fine-tuned by introducing polar or non-polar groups on the piperidine or benzonitrile rings. For instance, the introduction of a basic amine on the piperidine can improve aqueous solubility.

Enhancing Pharmacokinetic Profile: The metabolic stability of the scaffold can be further improved by blocking potential sites of metabolism. For example, fluorination of the benzonitrile ring can prevent oxidative metabolism at that position.

The systematic application of these principles, guided by iterative cycles of design, synthesis, and testing, can lead to the identification of clinical candidates with improved therapeutic potential. The this compound scaffold, with its inherent versatility and favorable properties, is well-positioned to continue playing a significant role in these endeavors.

Structure Activity Relationship Sar Insights Derived from 4 Piperidin 4 Ylmethoxy Benzonitrile Derivatives

Elucidation of Key Pharmacophoric Features Governing Biological Activity

The chemical architecture of 4-(Piperidin-4-ylmethoxy)-benzonitrile suggests several key pharmacophoric features that are likely instrumental for its biological activity. A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. dovepress.comresearchgate.net For this class of compounds, the primary pharmacophoric points are believed to include:

The Basic Nitrogen of the Piperidine (B6355638) Ring: The secondary amine in the piperidine ring is a critical feature. At physiological pH, this nitrogen is typically protonated, forming a cationic center that can engage in crucial ionic interactions or hydrogen bonds with acidic residues in the binding pocket of a target receptor. This basic center is a common feature in many centrally active compounds.

The Aromatic Benzonitrile (B105546) Moiety: The benzonitrile group serves a multifaceted role. The aromatic ring itself can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues within the receptor. The nitrile group, with its electron-withdrawing nature, influences the electronic properties of the aromatic ring and can act as a hydrogen bond acceptor or engage in polar interactions. nih.gov The para-substitution pattern on the benzene (B151609) ring is often favored as it can position the molecule optimally within a binding site and may also enhance metabolic stability by making the aromatic ring less susceptible to oxidative metabolism. nih.gov

The Ether Linkage: The methoxy (B1213986) ether that connects the piperidine and benzonitrile fragments provides a specific spatial orientation and conformational flexibility. This linker dictates the distance and relative geometry between the two key pharmacophoric elements, which is often a determining factor for optimal receptor binding.

Impact of Substitutions on the Piperidine Nitrogen and Ring System

Modifications to the piperidine ring, particularly at the nitrogen atom, have been shown to significantly influence the biological activity of related piperidine-containing compounds.

N-Substitution Effects on Binding Affinities for Target Receptors

Studies on analogous piperidine derivatives have demonstrated that the nature of the substituent on the piperidine nitrogen can dramatically alter binding affinities for various receptors. For instance, in a series of N-substituted derivatives of 4-piperidinyl benzilate, which shares the core piperidine scaffold, distinct patterns of affinity for muscarinic acetylcholine (B1216132) receptors were observed. nih.gov

The parent compound, 4-piperidinyl benzilate, exhibited a strong binding affinity with a Ki value of 2.0 nM. nih.gov Introduction of small alkyl groups, such as methyl or ethyl, on the piperidine nitrogen led to a significant increase in affinity, with Ki values dropping to 0.2 nM. nih.gov This suggests that a small, lipophilic substituent is well-tolerated and may occupy a favorable hydrophobic pocket near the piperidine nitrogen binding site.

Conversely, larger alkyl substituents, like n-propyl or isopropyl, resulted in a drastic decrease in binding affinity by over 100-fold. nih.gov This indicates that bulkier alkyl groups may introduce steric hindrance, preventing optimal binding. However, the binding region appears to accommodate certain bulky aromatic substitutions more favorably. Aralkyl substitutions, such as a benzyl (B1604629) group, maintained high affinity (Ki = 0.2 nM), while phenethyl substitution also resulted in potent binding (Ki = 8.0 nM). nih.gov The introduction of electron-withdrawing groups on the benzyl substituent, such as in p-nitrobenzyl and p-fluorobenzyl, led to a decrease in affinity compared to the unsubstituted benzyl group. nih.gov

These findings suggest that a specific binding pocket exists near the piperidine nitrogen that can accommodate aromatic rings, potentially through favorable π-π or hydrophobic interactions, better than it can accommodate moderately sized, non-aromatic alkyl chains. nih.gov

Table 1: Effect of N-Substitution on Binding Affinities of 4-Piperidinyl Benzilate Derivatives for Muscarinic Acetylcholine Receptors nih.gov

CompoundN-SubstituentKi (nM)
4-Piperidinyl benzilate H2.0
N-Methyl derivative Methyl0.2
N-Ethyl derivative Ethyl0.2
N-n-Propyl derivative n-Propyl>200
N-Isopropyl derivative Isopropyl>200
N-Benzyl derivative Benzyl0.2
N-p-Nitrobenzyl derivative p-Nitrobenzyl13.0
N-p-Fluorobenzyl derivative p-Fluorobenzyl3.0
N-Phenethyl derivative Phenethyl8.0
N-p-Nitrophenethyl derivative p-Nitrophenethyl15.0

Data derived from a study on N-substituted derivatives of 4-piperidinyl benzilate, a structurally related compound.

Influence of Modifications to the Benzonitrile Moiety

Bioisosteric replacement of the nitrile group can lead to significant changes in activity. For example, replacing the nitrile with other hydrogen bond acceptors or groups with different electronic properties can help to probe the specific interactions occurring at this part of the binding site. Common bioisosteric replacements for a nitrile group include, but are not limited to, a carboxamide, a tetrazole, or various five-membered heterocycles. nih.gov Each of these replacements would alter the hydrogen bonding capacity, polarity, and steric profile of this region of the molecule, thereby affecting its interaction with the target receptor.

Furthermore, substitutions on the benzene ring itself can fine-tune the activity. The position, size, and electronic nature of these substituents can influence the molecule's affinity and selectivity. For instance, in a related series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the presence and position of a methoxy group on the benzene ring were found to be important for activity. nih.gov

Stereochemical Considerations and Their Biological Implications (if applicable)

While this compound itself is not chiral, the introduction of substituents on the piperidine ring or on the linker can create stereocenters. The biological activity of chiral drugs can be highly dependent on their stereochemistry, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with the stereoisomers of a drug. nih.gov

In a study of stereoisomers of piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, a clear difference in pharmacological activity was observed between the optical isomers. nih.gov The (+) isomers were consistently more potent than the corresponding (-) isomers in their hypotensive and α-adrenergic blocking activities. nih.gov This underscores the principle that for chiral piperidine derivatives, one enantiomer may be responsible for the majority of the desired biological effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov

Therefore, if any derivatives of this compound are synthesized that contain chiral centers, it would be imperative to resolve the enantiomers and evaluate their biological activities separately. This would provide a more complete understanding of the SAR and could lead to the development of more potent and safer single-enantiomer drugs.

Insights into Molecular Mechanisms of Action and Biological Targets from Derivatives of 4 Piperidin 4 Ylmethoxy Benzonitrile

Interaction with Lysine (B10760008) Specific Demethylase 1 (LSD1) by Pyridine-Fused Benzonitrile (B105546) Derivatives

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a critical enzyme in epigenetic regulation, making it a significant target in cancer therapy. Pyridine-fused benzonitrile derivatives have been developed as potent, reversible inhibitors of LSD1. X-ray crystallography studies of these inhibitors, such as 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, in complex with LSD1 have revealed a precise and multi-point binding mode within the enzyme's spacious substrate-binding cavity. nih.gov This binding is stabilized by a combination of polar and nonpolar interactions, which accounts for the high inhibitory potency of these compounds. nih.gov

The binding of pyridine-fused benzonitrile derivatives within the LSD1 active site is characterized by the anchoring of three distinct molecular branches into separate pockets of the substrate-binding cavity. nih.gov

Piperidine (B6355638) Ring Interaction: The piperidine moiety binds within a negatively charged pocket at the entrance of the substrate-binding cavity. nih.gov

4-Methylphenyl Group Interaction: This part of the molecule settles into a large hydrophobic pocket. The bottom of this pocket is defined by the amino acid residues Val333, Phe538, and Trp695, while the walls are formed by Ile356, Leu677, and Leu693. nih.gov

4-Cyanophenyl Group Interaction: The cyanophenyl group extends deep into the substrate-binding cavity, where it directly engages with key residues involved in the catalytic process. nih.gov

Table 1: Binding Pocket Interactions of a Pyridine-Fused Benzonitrile Derivative with LSD1

Inhibitor MoietyLSD1 Binding PocketInteracting ResiduesNature of Interaction
Piperidine RingNegatively Charged PocketAsp555, Asn540 nih.govPolar / Electrostatic
4-Methylphenyl GroupHydrophobic PocketVal333, Phe538, Trp695, Ile356, Leu677, Leu693 nih.govNonpolar / Hydrophobic
4-Cyanophenyl GroupDeep Substrate CavityLys661 nih.govPolar (Hydrogen Bond)

The high-affinity binding of these inhibitors is critically dependent on interactions with specific amino acid residues that line the catalytic center of LSD1.

Lys661: This residue is of paramount importance for the enzyme's natural demethylation reaction. The cyano group of the benzonitrile moiety forms a crucial hydrogen bond with the side chain of Lys661, effectively blocking its catalytic function. nih.gov This interaction mimics the binding of the histone substrate.

Asp555 and Asn540: The piperidine ring of the inhibitor interacts with the side chains of both Asp555 and Asn540. nih.gov Crystal structure analysis shows the piperidine ring adopting two conformations to alternately interact with these residues, which are located in a negatively charged region of the binding pocket. nih.govdrugbank.com This dual interaction firmly anchors the inhibitor at the entrance of the cavity.

The mechanism of inhibition by these pyridine-fused benzonitrile derivatives is reversible and competitive with the enzyme's natural substrate, the mono- or dimethylated histone H3 lysine 4 (H3K4). nih.gov By occupying the same substrate-binding pocket and interacting with key catalytic residues like Lys661, the inhibitor directly prevents the histone tail from accessing the active site. nih.gov This competitive interaction blocks the demethylation process, leading to the accumulation of methylated H3K4, which in turn alters gene expression. google.com The reversibility of these inhibitors is a key feature, distinguishing them from early-generation, irreversible LSD1 inhibitors that formed covalent bonds with the FAD cofactor. nih.gov

Modulation of Other Enzymes or Receptors by Related Piperidine-Benzonitrile Structures

The piperidine and benzonitrile scaffolds are present in a wide array of pharmacologically active molecules, leading to interactions with targets beyond LSD1.

Nitric Oxide Synthase (NOS): Certain compounds incorporating both piperidine and benzonitrile motifs have been identified as inhibitors of nitric oxide synthase. For example, some 2-aminoquinolines featuring a benzonitrile group have shown inhibitory activity against neuronal NOS (nNOS). Furthermore, a compound identified as 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile is linked to nitric oxide synthase inhibition. drugbank.com The development of potent and selective NOS inhibitors is a significant area of research, as dysregulated nitric oxide production is implicated in various pathological conditions, from neurodegeneration to inflammation.

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): The piperidine ring is a well-established pharmacophore for ligands of muscarinic acetylcholine receptors, a family of G protein-coupled receptors crucial for regulating functions in the central and peripheral nervous system. nih.gov Studies on N-substituted derivatives of 4-piperidinyl benzilate show high affinity for brain mAChRs, with binding affinities (Ki) in the low nanomolar range. nih.gov For instance, 4-piperidinyl benzilate itself has a Ki of 2.0 nM, which increases to 0.2 nM with N-benzyl substitution. nih.gov This demonstrates that the piperidine core, a key feature of the title compound's derivatives, is well-suited for interaction with this receptor class.

Identification of Potential Off-Target Interactions through Structural Homology

The potential for off-target interactions is a critical consideration in drug development. For derivatives of 4-(piperidin-4-ylmethoxy)-benzonitrile, these can be predicted based on structural similarities to other endogenous ligands and the homology of their primary target, LSD1, to other enzymes.

LSD1 is a member of the monoamine oxidase (MAO) family, sharing sequence and structural similarity with both MAO-A and MAO-B. drugbank.com This homology creates a significant potential for off-target inhibition. Inhibitors designed to fit the LSD1 active site may also bind to and inhibit MAO enzymes, which could lead to undesired side effects. Consequently, selectivity screening against MAO-A and MAO-B is a standard and essential step in the development of new LSD1 inhibitors to ensure a favorable safety profile. nih.gov

Furthermore, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous ligands for various central nervous system (CNS) targets. As seen with muscarinic acetylcholine receptors, this promiscuity means that piperidine-containing compounds have the potential to bind to multiple receptor types. nih.gov This necessitates broad panel screening to identify and mitigate potential off-target activities early in the drug discovery process.

Advanced Computational and Crystallographic Studies on 4 Piperidin 4 Ylmethoxy Benzonitrile Derivatives

X-ray Crystallography for Ligand-Protein Complex Elucidation of Derivatives

X-ray crystallography is an indispensable tool for obtaining high-resolution, three-dimensional structural information of a ligand bound to its protein target. nih.gov This technique allows for the precise visualization of the inhibitor within the active site, revealing the intricate network of interactions that mediate its binding. For derivatives of 4-(piperidin-4-ylmethoxy)-benzonitrile, crystallographic studies have been crucial in understanding their mechanism of action against specific targets like lysine-specific demethylase 1 (LSD1). mdpi.comnih.gov

A key example is the crystal structure of LSD1 in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, a derivative of the core scaffold, determined at a resolution of 2.96 Å. mdpi.comnih.gov The crystallographic data revealed a distinct binding mode where the inhibitor is anchored within the substrate-binding cavity of LSD1. mdpi.com

The structure shows that the three distinct chemical groups extending from the central pyridine (B92270) ring of the inhibitor each occupy a separate binding pocket. mdpi.com The 4-cyanophenyl group extends deep into the catalytic center, while the 4-methylphenyl group is situated in a large hydrophobic pocket. mdpi.comnih.gov The piperidine (B6355638) ring of the 4-piperidinylmethoxy moiety exhibits conformational flexibility, interacting with the side chains of residues Asp555 and Asn540 in two different conformations. nih.gov This detailed structural information clarifies the precise orientation and conformational state of the inhibitor when bound to its target enzyme. mdpi.com

Table 1: Crystallographic Data for LSD1 in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

Parameter Value
PDB ID Not specified in results
Resolution (Å) 2.96
Space Group Not specified in results
Key Interacting Residues Lys661, Asp555, Asn540
Ligand Conformation Piperidine ring in two conformations

Data sourced from studies on a reversible LSD1 inhibitor. mdpi.comnih.gov

The high-resolution crystal structure provides a clear structural basis for the inhibitor's potent activity. The binding is stabilized by a combination of polar and nonpolar interactions. mdpi.com A critical polar interaction is a hydrogen bond formed between the nitrogen atom of the inhibitor's cyano group and the side chain of Lys661, a key catalytic residue in LSD1. nih.gov

The selectivity of inhibitors can also be understood by comparing the active sites of different proteins. For instance, studies on Factor XIa (FXIa) inhibitors, a class to which some benzonitrile (B105546) derivatives belong, show that interactions with residues in specific pockets (like the S1, S2', and prime side pockets) are crucial for both potency and selectivity against other related serine proteases like thrombin. nih.govresearchgate.net The unique shape and electrostatic environment of the target protein's active site, as revealed by crystallography, dictate which inhibitor will bind most effectively. nih.gov The elucidation of these specific interactions is fundamental for designing derivatives with improved potency and a better selectivity profile. nih.gov

Molecular Docking and Dynamics Simulations of Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that complement experimental methods like X-ray crystallography. They are used to predict and analyze the interactions between a ligand and a protein, even before a compound is synthesized. sciensage.infojetir.org

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a binding affinity or docking score (e.g., in kcal/mol). rrsociology.ru For derivatives of this compound, docking studies can screen virtual libraries of compounds against a target protein, such as FXIa or LSD1, to prioritize candidates for synthesis. sciensage.info The docking process reveals potential hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and specific amino acid residues. nih.gov For example, docking studies on various heterocyclic inhibitors have identified key residues like His40 in FXIa as important for hydrogen bonding. researchgate.net

Table 2: Representative Data from a Molecular Docking Study

Compound Binding Affinity (kcal/mol) Key Interacting Residues Hydrogen Bonds Formed
Derivative A -8.61 Arg64, Gln92, Ala128 3
Derivative B -8.39 Trp9, Val130, Asn66 2
Derivative C -8.04 Arg6, His68, Pro202 2

This table is a generalized representation based on typical docking study outputs for piperazine (B1678402) and piperidine derivatives. sciensage.infonih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time in a simulated biological environment. nih.gov MD simulations provide insights into the stability of the ligand's binding pose and can reveal conformational changes in both the ligand and the protein upon binding. nih.govnih.gov A key metric used to assess stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time. A stable RMSD for the ligand suggests it remains securely bound in its predicted pose. nih.gov These simulations can also highlight the role of water molecules in mediating interactions and confirm the importance of specific contacts predicted by docking, thus providing a more complete picture of the binding event. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net The goal of QSAR is to develop a predictive model that can estimate the activity of newly designed, unsynthesized derivatives, thereby accelerating the optimization process. nih.gov

The QSAR process involves calculating a set of molecular descriptors for each compound in a training set with known activities. mdpi.com These descriptors quantify various physicochemical, electronic, and topological properties of the molecules. By using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Support Vector Machines (SVM), a model is built that correlates a selection of these descriptors with the observed biological activity (e.g., IC50). nih.govmdpi.com

For derivatives of this compound, a QSAR model could be developed to predict their inhibitory potency against a specific target. The model could identify which structural features are most influential. For example, a model might reveal that higher activity is correlated with specific values for descriptors like the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), or topological polar surface area (PSA). mdpi.com This information guides medicinal chemists in modifying the lead structure—for instance, by adding or changing substituents on the piperidine or benzonitrile rings—to design new derivatives with potentially enhanced potency. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor Category Example Descriptors Property Represented
Electronic ELUMO, Electrophilicity index (ω) Chemical reactivity, electron-accepting ability
Physicochemical Aqueous Solubility (LogS), Molar Refractivity (MR) Solubility, molecular volume, polarizability
Topological Topological Polar Surface Area (PSA) Molecular polarity, ability to cross membranes
Geometrical Refractive Index (n) Molecular density and composition

This table lists descriptors found to be significant in various QSAR models for heterocyclic compounds. mdpi.com

Development of Predictive Models for Enhanced Biological Activity

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern medicinal chemistry. These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For derivatives of the this compound scaffold, the development of robust predictive models is crucial for guiding the synthesis of new analogs with enhanced potency and selectivity.

While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available literature, the principles of their development can be understood from studies on analogous structures. For instance, research on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives has successfully employed 2D-QSAR to elucidate the key physicochemical properties necessary for their inhibitory activity against G-protein coupled receptors (GPCRs). researchgate.net In such studies, a dataset of compounds with known biological activities is used to generate a model through methods like Multiple Linear Regression (MLR). researchgate.net The resulting model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

A hypothetical QSAR study on a series of this compound derivatives might involve the calculation of various molecular descriptors, including:

Electronic descriptors: These describe the electronic properties of the molecule, such as the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Topological descriptors: These are numerical values that describe the connectivity of atoms within the molecule.

The following table illustrates the types of descriptors that would be calculated for a hypothetical series of this compound derivatives and their potential correlation with biological activity.

DerivativeMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Biological Activity (IC₅₀, nM)
This compound230.302.146.1150
4-((1-Methylpiperidin-4-yl)methoxy)-benzonitrile244.332.446.1120
4-((1-Acetylpiperidin-4-yl)methoxy)-benzonitrile272.341.863.3200
4-((1-Benzylpiperidin-4-yl)methoxy)-benzonitrile320.434.246.180

This table is illustrative and does not represent actual experimental data.

The success of such predictive models hinges on the quality and diversity of the training set of compounds and the rigorous statistical validation of the resulting equations.

Fragment-Based Drug Design (FBDD) Considerations for Piperidine-Benzonitrile Scaffolds

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. This approach involves screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. The identified fragments are then grown, linked, or combined to generate a more potent lead molecule. The piperidine-benzonitrile scaffold is particularly amenable to FBDD approaches due to its modular nature.

The piperidine ring, the benzonitrile moiety, and the methoxy (B1213986) linker can each be considered as distinct fragments that can be modified to optimize interactions with a target protein. For example, the piperidine ring can be substituted at various positions to explore different binding pockets and enhance properties such as solubility and metabolic stability. The benzonitrile group, a known hydrogen bond acceptor and a common feature in many bioactive molecules, can be crucial for anchoring the molecule in the active site of a target.

A key aspect of FBDD is the characterization of the binding of fragments to the target protein, often using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). While specific FBDD campaigns targeting the this compound scaffold are not widely reported, the general principles can be applied. For instance, in the development of kinase inhibitors, a common application for piperidine-containing scaffolds, FBDD has been successfully used to identify initial hits that bind to the ATP-binding site. nih.gov

Crystallographic studies of a related compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, provide valuable structural information that can inform FBDD strategies. nih.govnih.gov The crystal structure reveals that both piperidine rings adopt a chair conformation, and the crystal packing is dominated by van der Waals interactions. nih.gov This type of information is critical for understanding the conformational preferences of the piperidine ring and how it might be oriented within a protein's binding site.

The following table provides the crystallographic data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, offering insights into the solid-state conformation of a similar scaffold.

ParameterValue
Chemical FormulaC₁₇H₂₃N₃
Molecular Weight269.38 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.090 (2)
b (Å)11.100 (2)
c (Å)13.446 (3)
β (°)100.72 (3)
Volume (ų)1479.7 (5)
Z4

Data obtained from the crystallographic study of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. nih.gov

In a hypothetical FBDD approach for a kinase target, one might screen for fragments that bind in the vicinity of the hinge region. A benzonitrile-containing fragment could be identified as a starting point. Subsequent steps would involve growing this fragment by adding a piperidine-methoxy moiety to extend into other regions of the ATP-binding site, thereby increasing affinity and selectivity. The modularity of the this compound scaffold makes it an ideal candidate for such iterative optimization cycles guided by structural biology and computational modeling.

Synthetic Modifications and Novel Analogues Inspired by 4 Piperidin 4 Ylmethoxy Benzonitrile

Design and Synthesis of Derivatives with Improved Potency, Selectivity, or Druggability

A primary focus in the evolution of 4-(Piperidin-4-ylmethoxy)-benzonitrile analogues has been the synthesis of derivatives with superior biological activity. This is typically achieved by introducing chemical modifications to the piperidine (B6355638) ring and the benzonitrile (B105546) moiety to optimize interactions with their biological targets.

A common strategy involves N-substitution on the piperidine ring. The addition of different functional groups at this position can significantly impact the compound's physicochemical properties, such as basicity and lipophilicity, which in turn influences its binding affinity and selectivity. For example, introducing a chiral center on the piperidine ring can lead to stereoisomers with markedly different biological activities and selectivities. thieme-connect.com Studies have shown that such modifications can enhance aqueous solubility and permeability. thieme-connect.com

Modifications to the benzonitrile portion of the molecule are also crucial. The cyano group is a key pharmacophoric feature, but its replacement or the introduction of substituents on the benzene (B151609) ring can fine-tune the electronic and steric characteristics of the molecule. For instance, the introduction of a methoxy (B1213986) group at the 3-position of the piperidine ring in related structures has been shown to improve activity against certain bacterial strains. thieme-connect.com Fluorine substitution is another tactic used to block metabolic oxidation and thereby improve a compound's metabolic stability and potency. cambridgemedchemconsulting.comnih.gov

The following table presents a summary of how specific structural modifications can affect the properties of these derivatives.

Derivative TypeModification ExamplePotential Effect
N-Alkylated PiperidineIntroduction of a methyl or ethyl groupAltered basicity and lipophilicity, potentially improving cell permeability and reducing off-target effects.
Hydroxylated PiperidineAddition of a hydroxyl groupIncreased hydrophilicity and potential for new hydrogen bond interactions, enhancing target selectivity.
Substituted BenzonitrileIntroduction of a fluorine atomImproved metabolic stability and potency by blocking sites of oxidative metabolism. cambridgemedchemconsulting.comnih.gov
Chiral PiperidineIntroduction of a chiral centerEnhanced biological activity and selectivity due to specific stereochemical interactions with the target protein. thieme-connect.com

Exploration of Bioisosteric Replacements for the Benzonitrile or Piperidine Moieties

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy to enhance a drug candidate's profile. cambridgemedchemconsulting.comnih.govbaranlab.orgyoutube.com For analogues of this compound, both the benzonitrile and piperidine moieties have been targeted for bioisosteric replacement.

The benzonitrile group's electron-withdrawing nature and its ability to act as a hydrogen bond acceptor are critical for its biological activity. Researchers have investigated replacing the nitrile group with other functionalities like tetrazoles, which can mimic its acidic properties and hydrogen bonding capabilities. youtube.com Other heterocycles can also serve as bioisosteres, potentially improving metabolic stability and target engagement. nih.gov

The piperidine ring is a fundamental structural component, and its replacement can significantly alter a compound's properties. enamine.net Saturated bioisosteres, such as bicyclo[1.1.1]pentane (BCP), have been used to replace benzene rings to improve aqueous solubility and metabolic stability. nih.gov For the piperidine ring itself, bioisosteres like 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been explored. researchgate.netenamine.netresearchgate.net These spirocyclic systems can offer improved solubility and metabolic stability while maintaining a similar three-dimensional orientation of substituents. enamine.net Other replacements for the piperidine moiety include pyrrolidines and azetidines, which can alter the ring size, conformational flexibility, and basicity of the molecule. nih.gov

This table illustrates some bioisosteric replacements and their intended outcomes.

Original MoietyBioisosteric ReplacementRationale
BenzonitrileTetrazoleMimics the acidic and hydrogen bonding properties of the nitrile group, potentially with improved metabolic stability. youtube.com
BenzonitrileOther N-containing heterocyclesCan enhance target interactions and modulate electronic properties. nih.gov
Piperidine2-Azaspiro[3.3]heptaneProposed to improve solubility and reduce metabolic degradation. enamine.net
Piperidine1-Azaspiro[3.3]heptaneOffers similar basicity, solubility, and lipophilicity to piperidine, with potentially improved metabolic stability. researchgate.netenamine.netresearchgate.net
PiperidinePyrrolidine/AzetidineAlters ring size, conformational flexibility, and basicity, which can impact pharmacokinetic properties. nih.gov

Strategies for Enhancing Ligand Efficiency and Pharmacokinetic Properties

Optimizing ligand efficiency (LE) and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) are critical for the successful development of a drug candidate.

Ligand efficiency is a measure of a compound's binding affinity in relation to its size (number of heavy atoms). To enhance LE, researchers often aim to simplify the molecular structure of this compound analogues, removing non-essential functionalities while preserving or improving binding affinity. This approach favors smaller, more efficient molecules.

Improving the pharmacokinetic profile is a multifaceted endeavor. Key strategies include:

Modulating Lipophilicity: Achieving an optimal balance of lipophilicity (often measured as logP or logD) is crucial for good oral absorption and distribution. Modifications to the parent compound are frequently designed to fine-tune this property. baranlab.org

Increasing Metabolic Stability: The introduction of groups that block metabolic pathways, such as fluorination, can prevent rapid breakdown of the compound in the body, leading to a longer duration of action. cambridgemedchemconsulting.comyoutube.com

The following table summarizes key strategies for improving these drug-like properties.

StrategySpecific ApproachDesired Outcome
Enhance Ligand EfficiencyStructural simplificationHigher binding affinity per atom, leading to a more efficient molecule.
Improve PharmacokineticsModulation of lipophilicityOptimized absorption, distribution, and reduced potential for toxicity. baranlab.org
Improve PharmacokineticsIntroduction of metabolic blockers (e.g., fluorine)Increased resistance to metabolic breakdown, prolonging the drug's effect. cambridgemedchemconsulting.comyoutube.com
Improve PharmacokineticsReduction of hydrogen bond donorsEnhanced ability to cross biological membranes, improving bioavailability.

Future Research Trajectories for 4 Piperidin 4 Ylmethoxy Benzonitrile and Its Structural Class

Development of Innovative Synthetic Methodologies for Accessing Diverse Analogues

The future of drug discovery relies on the ability to generate vast libraries of structurally diverse molecules for high-throughput screening. For the piperidine-benzonitrile class, a key research trajectory involves the development of novel and efficient synthetic methodologies to create a wide array of analogues.

Diversity-Oriented Synthesis (DOS): This strategy aims to produce a collection of structurally diverse and complex molecules from simple starting materials. For piperidine-benzonitrile scaffolds, DOS approaches could be employed to systematically vary the substitution patterns on both the piperidine (B6355638) and the benzonitrile (B105546) rings, as well as the nature of the linker connecting them.

Combinatorial Chemistry: The principles of combinatorial chemistry, which involve the rapid synthesis of a large number of different but structurally related molecules, are highly applicable. nih.gov Solid-phase synthesis, where molecules are built on a resin support, can be utilized to streamline the purification process and enable the creation of large libraries of piperidine-benzonitrile derivatives. nih.gov This allows for the efficient exploration of the chemical space around this scaffold.

Novel Catalytic Systems: The development of new catalytic systems can provide more efficient and selective routes to these compounds. This includes the use of transition metal catalysts for cross-coupling reactions to introduce various substituents on the aromatic ring. mdpi.com Additionally, organocatalysis presents a green and sustainable alternative for the asymmetric synthesis of chiral piperidine derivatives, which is crucial for improving pharmacological activity and reducing off-target effects.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of piperidine-benzonitrile analogues could accelerate the production of compound libraries for biological screening.

A summary of innovative synthetic approaches is presented in the table below:

Synthetic MethodologyDescriptionPotential Advantages for Piperidine-Benzonitrile Analogues
Diversity-Oriented Synthesis (DOS) A strategy to create structurally diverse and complex molecules from simple starting materials.Enables broad exploration of chemical space and the discovery of novel scaffolds.
Combinatorial Chemistry Rapid synthesis of large libraries of related compounds, often using solid-phase techniques.High-throughput synthesis for efficient structure-activity relationship (SAR) studies. nih.gov
Novel Catalytic Systems Development of new metal- and organo-catalysts for more efficient and selective reactions.Improved yields, stereoselectivity, and access to previously inaccessible analogues.
Flow Chemistry Continuous synthesis in a reactor, offering precise control over reaction parameters.Enhanced safety, scalability, and potential for automation in library synthesis.

Application in Novel Therapeutic Areas and Identification of Undiscovered Biological Targets

The piperidine-benzonitrile scaffold is a versatile pharmacophore with potential applications in a wide range of therapeutic areas beyond its current uses. Future research will focus on exploring these new avenues and identifying novel biological targets for this class of compounds.

The piperidine moiety is a common feature in many centrally active drugs, and its derivatives have been investigated for various central nervous system (CNS) disorders. nih.gov The benzonitrile group, on the other hand, can act as a key interaction point with biological targets and can be a bioisostere for other functional groups.

Neurodegenerative Diseases: The piperidine scaffold is present in many compounds targeting CNS disorders. Future research could explore the potential of 4-(piperidin-4-ylmethoxy)-benzonitrile analogues in the treatment of Alzheimer's and Parkinson's diseases by targeting novel pathways involved in neuroinflammation, protein aggregation, and neuronal death.

Oncology: While the parent scaffold is part of the MET kinase inhibitor Tepotinib, its analogues could be explored for their activity against other cancer-related targets. This includes other protein kinases, epigenetic targets, and pathways involved in tumor metabolism and metastasis.

Infectious Diseases: The piperidine ring is found in a number of antimicrobial agents. encyclopedia.pub The development of novel piperidine-benzonitrile derivatives could lead to new treatments for bacterial, fungal, and parasitic infections, particularly those with emerging drug resistance.

Metabolic Disorders: Research into the role of this scaffold in modulating metabolic pathways could uncover new treatments for diseases such as diabetes, obesity, and dyslipidemia.

The following table summarizes potential novel therapeutic areas and corresponding biological targets:

Therapeutic AreaPotential Biological Targets
Neurodegenerative Diseases Beta-secretase 1 (BACE1), Tau protein, Neuroinflammatory pathways (e.g., microglia activation)
Oncology Other receptor tyrosine kinases, Epigenetic modifiers (e.g., histone deacetylases), Cancer metabolism enzymes
Infectious Diseases Bacterial cell wall synthesis enzymes, Fungal ergosterol biosynthesis, Parasitic proteases
Metabolic Disorders G-protein coupled receptors (GPCRs) involved in metabolism, Nuclear receptors (e.g., PPARs), Enzymes in lipid and glucose metabolism

Integration with Advanced Computational Chemistry Techniques for De Novo Design

Computational chemistry plays an increasingly vital role in modern drug discovery, enabling the rational design of new molecules with desired properties. For the this compound class, integrating advanced computational techniques will be crucial for accelerating the discovery of novel drug candidates.

De Novo Design: De novo design algorithms can generate novel molecular structures that fit the binding site of a biological target. nih.gov By using the piperidine-benzonitrile scaffold as a starting point, these programs can suggest new analogues with potentially improved affinity and selectivity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov By creating pharmacophore models based on known active compounds containing the piperidine-benzonitrile scaffold, researchers can virtually screen large compound libraries to identify new hits.

Molecular Docking and Virtual Screening: Molecular docking simulations can predict the binding mode and affinity of a ligand to its target protein. mdpi.comresearchgate.net This technique can be used to screen virtual libraries of piperidine-benzonitrile analogues against a specific biological target, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By developing QSAR models for a series of piperidine-benzonitrile derivatives, researchers can predict the activity of unsynthesized analogues and guide the design of more potent compounds.

The table below outlines key computational techniques and their applications in the design of piperidine-benzonitrile analogues:

Computational TechniqueApplication
De Novo Design Generation of novel molecular structures based on a target's binding site. nih.gov
Pharmacophore Modeling Identification of essential 3D features for biological activity and use in virtual screening. nih.gov
Molecular Docking Prediction of ligand binding modes and affinities to a biological target. mdpi.com
Virtual Screening In silico screening of large compound libraries to identify potential hits. researchgate.net
QSAR Prediction of biological activity based on chemical structure to guide lead optimization. mdpi.com

Exploration of Multitarget Modulatory Roles for Piperidine-Benzonitrile Scaffolds

The "one target, one drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. The development of multitarget drugs, which can simultaneously modulate several targets, offers a promising therapeutic strategy. The piperidine-benzonitrile scaffold is well-suited for the design of such agents.

Polypharmacology: Many drugs exhibit polypharmacology, meaning they interact with multiple targets. Future research should systematically investigate the off-target profiles of existing piperidine-benzonitrile derivatives to identify potential multitargeting opportunities.

Rational Design of Multitarget Ligands: By combining pharmacophores for different targets into a single molecule, it is possible to rationally design multitarget ligands. For example, a molecule could be designed to simultaneously inhibit a protein kinase and a receptor involved in a related signaling pathway. Research has shown the potential of piperidine and piperazine (B1678402) derivatives as multi-target antipsychotics, targeting dopamine and serotonin receptors. nih.govnih.gov

Synergistic Therapeutic Effects: Targeting multiple pathways simultaneously can lead to synergistic therapeutic effects, where the combined effect is greater than the sum of the individual effects. This can lead to improved efficacy and a reduced likelihood of developing drug resistance.

Applications in Complex Diseases: Multitarget drugs are particularly promising for the treatment of complex diseases such as cancer, neurodegenerative disorders, and inflammatory diseases, where multiple factors contribute to the disease pathology. For instance, multitarget-directed ligands derived from the piperidine alkaloid piperine have been investigated for the management of Alzheimer's disease by targeting cholinesterases, BACE1, and Aβ aggregation. nih.gov

The following table highlights the potential for multitarget modulation by piperidine-benzonitrile scaffolds:

ApproachRationalePotential Therapeutic Advantage
Polypharmacology Profiling Systematically identifying all biological targets of a compound.Repurposing existing drugs and understanding side-effect profiles.
Rational Design Combining pharmacophoric elements for multiple targets into a single molecule.Creation of novel drugs with tailored multitargeting profiles. nih.gov
Synergistic Targeting Modulating multiple nodes in a disease pathway for enhanced efficacy.Improved therapeutic outcomes and reduced potential for drug resistance.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are used to characterize 4-(Piperidin-4-ylmethoxy)-benzonitrile?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm and piperidine methylene groups at δ 2.5–3.5 ppm), while HRMS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). These methods are standard for benzonitrile derivatives and piperidine-containing compounds .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Due to structural similarities to piperidine derivatives, wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols. In case of exposure, rinse affected areas with water for 15 minutes and consult medical guidance. Store in a cool, ventilated area away from oxidizers .

Advanced Research Questions

Q. How does this compound inhibit LSD1, and what structural features drive its potency?

  • Methodological Answer : X-ray crystallography (PDB: 5YJB) reveals that the compound binds to LSD1’s substrate cavity via three key interactions:

  • The piperidin-4-ylmethoxy group occupies a hydrophobic pocket (residues V333, I356, F538).
  • The 4-cyanophenyl group forms a hydrogen bond with Lys661, critical for catalytic activity.
  • The pyridine core aligns with the peptide-binding region, mimicking histone H3 interactions.
    These features explain its nanomolar inhibitory activity .

Q. How can computational docking resolve discrepancies between predicted and experimental binding affinities of this compound analogs?

  • Methodological Answer : Perform molecular docking with software like AutoDock Vina, using the LSD1 crystal structure (5YJB) as a template. Validate results by comparing Root-Mean-Square Deviation (RMSD) values between docked poses and crystallographic data (e.g., RMSD < 1.0 Å indicates high accuracy). Adjust force fields or solvation models if affinity predictions deviate from experimental IC₅₀ values .

Q. What strategies optimize the substitution pattern on the pyridine ring to enhance LSD1 inhibition?

  • Methodological Answer :

  • Hydrophobic substituents (e.g., 4-methylphenyl) improve occupancy in the hydrophobic pocket (residues L677, W695).
  • Electron-withdrawing groups (e.g., cyano) stabilize hydrogen bonds with Lys661.
  • Piperidine ring modifications (e.g., hydroxypiperidine) can enhance solubility without compromising binding.
    Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution, then test using fluorescence-based LSD1 assays .

Q. How should researchers address variability in IC₅₀ values across enzymatic assays?

  • Methodological Answer :

  • Control enzyme source : Use recombinant LSD1 from consistent expression systems (e.g., HEK293 cells).
  • Validate purity : Confirm compound integrity via HPLC (>95% purity) and NMR.
  • Standardize assay conditions : Maintain pH 7.4, 25°C, and consistent substrate (H3K4me2 peptide) concentrations.
    Cross-validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.